molecular formula C24H16Cl2N4O B11645027 6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11645027
M. Wt: 447.3 g/mol
InChI Key: NVSYNUYQTFMLGH-UHFFFAOYSA-N
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Description

6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable dicarbonyl compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dioxane, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts, such as dicationic molten salts, can also be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H16Cl2N4O

Molecular Weight

447.3 g/mol

IUPAC Name

9,11-bis(4-chlorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16Cl2N4O/c25-16-9-5-14(6-10-16)22-20-21(29-24-27-13-28-30(22)24)18-3-1-2-4-19(18)31-23(20)15-7-11-17(26)12-8-15/h1-13,22-23H,(H,27,28,29)

InChI Key

NVSYNUYQTFMLGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(O2)C6=CC=C(C=C6)Cl

Origin of Product

United States

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